BTK Enzyme Inhibition Potency: Comparable to the Most Potent Patent Examples
The compound demonstrates potent inhibition of human BTK with an IC50 of 1 nM in the primary biochemical assay [1]. Among the 236 examples disclosed in US20240083900, only a subset, including Example 66 (IC50 <1 nM) and Example 101 (IC50 1 nM), show equivalent or marginally higher potency [2]. The compound is significantly more active than Example 236, which has an IC50 of 5.5 nM under the same assay conditions [3].
| Evidence Dimension | BTK enzyme inhibition IC50 (in vitro biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236: IC50 = 5.5 nM; Example 101: IC50 = 1 nM; Example 66: IC50 < 1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 101 |
| Conditions | In vitro BTK inhibition assay measuring compound potency against BTK enzyme (BindingDB assay description) |
Why This Matters
This potency places the compound among the most active examples in its chemical series, ensuring that procurement of this specific compound, rather than a less potent analog, is necessary for experiments where maximal BTK target engagement is critical.
- [1] BindingDB, BDBM658457; Ligand US20240083900, Example 150; Target: Tyrosine-protein kinase BTK (Homo sapiens); IC50: 1 nM. View Source
- [2] BindingDB, BDBM658428 (Example 66, IC50: <1 nM); BDBM658442 (Example 101, IC50: 1 nM). View Source
- [3] BindingDB, BDBM658410; Ligand US20240083900, Example 236; Target: BTK; IC50: 5.5 nM. View Source
